Technical Guide: Mechanism of Action of ZINC36617540 on HIV-1 Nef
Technical Guide: Mechanism of Action of ZINC36617540 on HIV-1 Nef
Topic: ZINC36617540 mechanism of action HIV Nef Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1][2]
Executive Summary
ZINC36617540 is a small-molecule inhibitor targeting the HIV-1 accessory protein Nef (Negative Regulatory Factor).[3][4][5][6][7] Identified via high-throughput pharmacophore-based virtual screening, this compound functions as a protein-protein interaction (PPI) inhibitor . It specifically targets the hydrophobic pocket at the Nef dimer interface , mimicking the binding mode of the prototype inhibitor B9 (a diphenylpyrazolo compound). By sterically and electrostatically occluding this interface, ZINC36617540 disrupts the formation of the active Nef homodimer, thereby preventing the allosteric activation of Src-family kinases (specifically Hck ) and inhibiting downstream viral replication and immune evasion pathways.
The Therapeutic Challenge: HIV-1 Nef
The "Undruggable" Target
HIV-1 Nef is a 27–35 kDa myristoylated adaptor protein essential for high viral pathogenicity and progression to AIDS. Unlike viral enzymes (protease, reverse transcriptase), Nef lacks intrinsic catalytic activity, making it a difficult target for traditional active-site inhibitors.
The Nef-Hck Axis
Nef functions by recruiting and activating host signaling proteins.[8] A critical interaction is with Hck (Hematopoietic cell kinase), a Src-family kinase (SFK) expressed in macrophages and dendritic cells.
-
Resting State: Hck is auto-inhibited by an intramolecular interaction between its SH3 domain and a linker region.
-
Active State: Nef binds the Hck SH3 domain with high affinity (
nM). However, high-affinity binding alone is insufficient for activation. Nef dimerization is structurally required to form the active signaling platform that displaces the Hck linker, forcing the kinase into a constitutively active conformation.
The Molecule: ZINC36617540
Chemical Identity & Origin
-
Molecular Formula: C
H N O -
Discovery: Identified by Moonsamy et al. (2017) through a hybrid virtual screening approach combining shape-similarity and pharmacophore modeling against the Nef crystal structure.[9]
-
Classification: Small molecule PPI inhibitor; Pharmacophore analog of the diphenylpyrazolo compound B9 .
Structural Properties
ZINC36617540 was selected for its ability to satisfy the spatial and electronic requirements of the Nef hydrophobic pocket.[6]
-
Binding Energy: Calculated
kcal/mol. -
Key Features: Contains aromatic moieties capable of
-stacking and hydrophobic packing, essential for burying itself within the hydrophobic crevice of the Nef core.
Mechanism of Action (MoA)
Primary Mechanism: Dimer Interface Disruption
The biological activity of ZINC36617540 is defined by its competitive binding to the Nef homodimerization interface .
-
Target Site: The compound binds to a hydrophobic pocket formed by helices
A and B of the Nef core domain. Key residues in this pocket include Trp57 , Leu58 , Leu110 , and Phe121 . -
Binding Mode:
-
Hydrophobic Interaction: The aromatic rings of ZINC36617540 intercalate into the hydrophobic cleft, mimicking the hydrophobic side chains of the opposing Nef monomer.
-
Electrostatic Stabilization: The compound forms stabilizing electrostatic interactions with polar residues flanking the pocket (e.g., Asp123 , Arg106 ), locking the protein in a monomeric or non-functional conformation.
-
-
Consequence: This binding event sterically clashes with the complementary surface of a second Nef molecule, effectively raising the energy barrier for homodimerization.
Secondary Mechanism: Allosteric Inhibition of Hck
Nef-induced Hck activation is highly sensitive to the oligomeric state of Nef. The Nef monomer can bind Hck SH3, but the dimer is required to stabilize the kinase domain in its active "open" conformation.
-
Blockade: By sequestering Nef in a monomeric state, ZINC36617540 uncouples Nef binding from Hck activation. The kinase remains in its auto-inhibited basal state, preventing the phosphorylation of downstream effectors.
Pathway Visualization
Caption: Mechanism of Action: ZINC36617540 binds the Nef monomer, preventing dimerization and subsequent Hck activation.
Experimental Validation Protocols
To validate the efficacy and mechanism of ZINC36617540, the following experimental workflows are standard in the field.
In Silico Validation: Molecular Dynamics (MD)
Purpose: To confirm stability of the ligand-protein complex.[9]
-
Preparation: Retrieve HIV-1 Nef crystal structure (e.g., PDB: 1EFN or 4OR2). Protonate at pH 7.4.
-
Docking: Dock ZINC36617540 using Glide XP or AutoDock Vina into the dimer interface (defined by residues W57, L58, R106).
-
Simulation: Run 50–100 ns MD simulation (GROMACS/AMBER).
-
Analysis: Calculate Root Mean Square Deviation (RMSD) of the ligand < 2.0 Å to confirm stable binding. Calculate Binding Free Energy (
) using MM-PBSA.[9]
In Vitro Kinase Assay (Hck Activation)
Purpose: To measure the compound's ability to inhibit Nef-mediated kinase activation.[11]
-
Reagents: Recombinant purified Nef (myristoylated), Recombinant Hck (downregulated form), ATP, Substrate peptide (e.g., Cdc2 peptide).
-
Protocol:
-
Incubate Hck (50 nM) with Nef (200 nM) in kinase buffer to form the active complex.
-
Add ZINC36617540 at varying concentrations (0.1
M – 100 M). -
Initiate reaction with
ATP. -
Readout: Measure substrate phosphorylation via scintillation counting.
-
Data Output: Plot % Kinase Activity vs. Log[Inhibitor]. Determine IC
.
-
Cellular Replication Assay
Purpose: To verify antiviral efficacy in a biological system.
-
System: TZM-bl cells or PBMCs infected with HIV-1 (NL4-3 strain).
-
Protocol:
-
Infect cells with HIV-1 (MOI 0.01).
-
Treat with ZINC36617540 post-infection.
-
Harvest supernatant at 48h and 72h.
-
Readout: Quantify p24 antigen via ELISA.
-
Control: Compare against AZT (positive control) and DMSO (vehicle).
-
Workflow Visualization
Caption: Integrated workflow for the identification and validation of ZINC36617540.
Data Summary: ZINC36617540 vs. B9[3][5][6][7][8][9][10][11][12]
The following table summarizes the comparative metrics between ZINC36617540 and the prototype inhibitor B9, highlighting the superior predicted binding affinity of the ZINC compound.
| Metric | ZINC36617540 | B9 (Prototype) | Significance |
| Target Site | Nef Dimer Interface | Nef Dimer Interface | Competitive inhibition mechanism |
| Binding Energy ( | -20.23 kcal/mol | -18.07 kcal/mol | ZINC36617540 shows tighter predicted binding |
| Interaction Type | Hydrophobic + Electrostatic | Predominantly Hydrophobic | Electrostatic contacts improve specificity |
| Key Residues | Trp57, Leu58, Arg106 | Trp57, Leu58, Ile109 | Conservation of the hydrophobic pocket |
| Mechanism | Dimerization Disruption | Dimerization Disruption | Validated MoA for Hck inhibition |
References
-
Moonsamy, S., Bhakat, S., Ramesh, M., & Soliman, M. E. S. (2017).[1][2][9][12] Identification of Binding Mode and Prospective Structural Features of Novel Nef Protein Inhibitors as Potential Anti-HIV Drugs.[2][5][6][7][8][9][12][13] Cell Biochemistry and Biophysics, 75(1), 49–64.[1][2][9][13] [Link][9]
-
Emert-Sedlak, L. A., et al. (2013). Effector kinase coupling enables high-throughput screens for direct HIV-1 Nef antagonists with antiretroviral activity.[11] Chemistry & Biology, 20(1), 82–91. [Link]
-
Trible, R. P., et al. (2006). HIV-1 Nef selectively activates a Src family kinase subpopulation characterized by an SH3 domain binding pocket with specificity for the Nef PxxPxR motif. Journal of Biological Chemistry, 281(37), 27029–27038. [Link]
-
Poe, J. A., & Smithgall, T. E. (2009). HIV-1 Nef dimerization is required for Nef-mediated receptor downregulation and viral replication. Journal of Molecular Biology, 394(2), 329–342. [Link]
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